

## Application Note: Western Blot Protocol for Menin-MLL Pulldown

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Balomenib |           |
| Cat. No.:            | B15569023 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The interaction between Menin and Mixed Lineage Leukemia (MLL) protein is a critical dependency for the development and progression of specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or NPM1 mutations.[1] MLL fusion proteins, which result from chromosomal translocations, must bind to Menin to be recruited to chromatin, where they aberrantly activate the expression of leukemogenic genes like HOXA9 and MEIS1.[1] This dependency makes the Menin-MLL protein-protein interaction (PPI) a compelling therapeutic target.

**Balomenib** (also known as Revumenib or SNDX-5613) is a potent, selective, oral small-molecule inhibitor of the Menin-MLL interaction.[2][3] By binding to a pocket on the Menin protein, **Balomenib** prevents its association with MLL.[4] This disruption blocks the chromatin recruitment of the MLL fusion complex, leading to the downregulation of target gene expression, hematopoietic differentiation, and ultimately, an anti-leukemic effect.[2][5]

This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) followed by Western blot to demonstrate the inhibitory effect of **Balomenib** on the Menin-MLL interaction in a cellular context.

### Signaling Pathway and Mechanism of Action



The diagram below illustrates the Menin-MLL signaling axis and the mechanism of inhibition by **Balomenib**. In MLL-rearranged leukemia, the MLL fusion protein binds to Menin, forming a complex that drives the expression of oncogenes. **Balomenib** physically binds to Menin, blocking the MLL interaction and subsequent downstream signaling.





Click to download full resolution via product page

**Caption:** Mechanism of **Balomenib** in disrupting the Menin-MLL interaction.





# Inhibitor Profile: Balomenib (Revumenib, SNDX-5613)

**Balomenib** is characterized by its high potency and selectivity for the Menin-MLL interaction. The following table summarizes key quantitative data for the inhibitor.

| Parameter                 | Value                                 | Reference |
|---------------------------|---------------------------------------|-----------|
| Drug Name                 | Balomenib (Revumenib,<br>SNDX-5613)   | [2][3]    |
| Target                    | Menin-MLL Protein-Protein Interaction | [6]       |
| Ki (Inhibitor Constant)   | 0.15 nM                               | [6]       |
| IC50 (Cell Proliferation) | 10-20 nM (in MLL-r cell lines)        | [6]       |

## **Experimental Workflow**

The overall experimental procedure involves treating MLL-rearranged leukemia cells with **Balomenib**, lysing the cells, performing a co-immunoprecipitation to pull down a target protein (e.g., Menin), and finally, using Western blot to detect the co-precipitated binding partner (e.g., MLL). A decrease in the co-precipitated protein in **Balomenib**-treated samples indicates disruption of the interaction.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. The menin inhibitor revumenib in KMT2A-rearranged or NPM1-mutant leukaemia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revumenib (SNDX-5613): a promising menin inhibitor for the management of relapsed and refractory acute myeloid leukaemia (AML) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia NCI [cancer.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Note: Western Blot Protocol for Menin-MLL Pulldown]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569023#western-blot-protocol-for-menin-mll-pulldown-with-balomenib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com